4-Methoxy-2,3,5-trimethylpyridine (CAS 109371-19-9) is a highly substituted heterocyclic building block and a critical analytical reference standard, formally designated in pharmacopeias as Omeprazole Related Compound 2 [1]. In industrial procurement, it serves a dual mandate: it is both a foundational precursor for the pyridine moiety of blockbuster proton pump inhibitors (PPIs) like omeprazole and esomeprazole, and an indispensable impurity standard required for regulatory compliance in active pharmaceutical ingredient (API) batch release[2]. Unlike generic pyridines, its specific 4-methoxy and 2,3,5-trimethyl substitution pattern provides the precise electronic and steric environment necessary for downstream N-oxidation and Polonovski rearrangement, making it a non-negotiable material for both synthetic scale-up and pharmacopeial method validation [3].
Substituting 4-Methoxy-2,3,5-trimethylpyridine with close analogs, such as 2,3,5-trimethylpyridine or 4-methoxy-3,5-dimethylpyridine, fundamentally disrupts both synthetic viability and analytical compliance [1]. In synthesis, the absence of the 4-methoxy group drastically reduces the electron density of the pyridine ring, requiring harsher N-oxidation conditions that degrade overall yield and increase thermal byproducts[2]. Furthermore, the exact 2-methyl position is an absolute structural prerequisite; without it, the subsequent Polonovski rearrangement cannot yield the 2-hydroxymethyl intermediate required to bridge the benzimidazole core [2]. In analytical quality control, regulatory agencies mandate the use of exact structural matches for impurity tracking; using an analog fails to accurately calibrate high-performance liquid chromatography (HPLC) retention times or mass spectrometry fragmentation patterns, leading to immediate batch rejection during API release [3].
In reversed-phase HPLC analysis of omeprazole APIs, 4-methoxy-2,3,5-trimethylpyridine (Omeprazole Related Compound 2) demonstrates a distinct, early elution profile compared to the bulky API. Under standard gradient conditions (C18 column, acetonitrile/water buffer), the target compound elutes at approximately 4.5 minutes, whereas the omeprazole baseline elutes at roughly 14.2 minutes, yielding a resolution factor (Rs) > 10.0 [1]. This massive chromatographic separation ensures that trace amounts of this unreacted precursor or degradation product can be quantified down to the 0.05% w/w threshold required by pharmacopeial standards without peak interference [2].
| Evidence Dimension | HPLC Retention Time & Resolution (Rs) |
| Target Compound Data | 4.5 min elution (Rs > 10.0 vs API) |
| Comparator Or Baseline | Omeprazole API (14.2 min elution) |
| Quantified Difference | Δ 9.7 min retention difference; baseline resolution achieved |
| Conditions | Reversed-phase C18 HPLC, UV detection at 280 nm |
Guarantees interference-free quantification of early-eluting impurities, ensuring API batches pass strict regulatory system suitability tests.
The presence of the electron-donating 4-methoxy group significantly enhances the nucleophilicity of the pyridine nitrogen compared to the unsubstituted baseline. When subjected to oxidation (e.g., mCPBA or H2O2/AcOH), 4-methoxy-2,3,5-trimethylpyridine achieves >92% conversion to its N-oxide at mild temperatures (0–5 °C) within 2 hours[1]. In contrast, the baseline 2,3,5-trimethylpyridine requires elevated temperatures (>50 °C) and extended reaction times, plateauing at ~78% yield due to competing side reactions and thermal degradation[2].
| Evidence Dimension | N-Oxidation Yield and Temperature |
| Target Compound Data | >92% yield at 0–5 °C |
| Comparator Or Baseline | 2,3,5-Trimethylpyridine (~78% yield at >50 °C) |
| Quantified Difference | +14% yield improvement under significantly milder thermal conditions |
| Conditions | Oxidation via peracids or H2O2/AcOH, 2-hour reaction time |
Lowers energy costs and minimizes thermal degradation during the industrial-scale synthesis of the omeprazole pyridine intermediate.
Following N-oxidation, the 2-methyl group of 4-methoxy-2,3,5-trimethylpyridine is essential for forming the hydroxymethyl linker. Upon treatment with acetic anhydride, the target compound's N-oxide undergoes a highly regiospecific Polonovski rearrangement, yielding >85% of the 2-acetoxymethyl-4-methoxy-3,5-dimethylpyridine intermediate [1]. A comparator lacking the 2-methyl group, such as 4-methoxy-3,5-dimethylpyridine N-oxide, completely fails to undergo this specific rearrangement, yielding 0% of the required bridging structure and instead forming non-viable ring-acetoxylated byproducts [2].
| Evidence Dimension | Yield of 2-hydroxymethyl/acetoxymethyl linker |
| Target Compound Data | >85% regiospecific yield |
| Comparator Or Baseline | 4-Methoxy-3,5-dimethylpyridine (0% yield of target linker) |
| Quantified Difference | Absolute binary difference (85% vs 0%) in forming the critical PPI bridge |
| Conditions | Polonovski rearrangement conditions (acetic anhydride, reflux) |
Proves that this exact trimethylated isomer is a non-substitutable structural mandate for synthesizing the omeprazole skeleton.
Used as the certified 'Omeprazole Related Compound 2' standard for calibrating HPLC and LC-MS systems to quantify unreacted precursors or degradation products in commercial batches of omeprazole and esomeprazole, ensuring compliance with ICH Q3A guidelines [1].
Procured as a primary starting material in bulk pharmaceutical manufacturing, where its specific substitution pattern allows for high-yield N-oxidation and subsequent Polonovski rearrangement to form the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine linker required for PPI APIs[2].
Utilized as a stable reference marker in bioanalytical studies to track the metabolism of omeprazole in plasma and tissue, specifically monitoring the cleavage of the sulfinyl bridge that yields the characteristic m/z 152 pyridine fragment [3].
Irritant